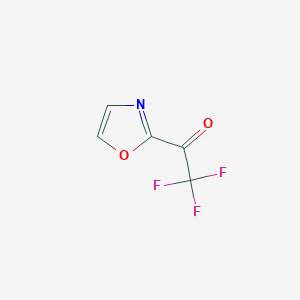

2-(Trifluoroacetyl)oxazole

描述

Significance of the Oxazole (B20620) Moiety in Fluorine-Containing Heterocycles

Overview of Oxazole's Role as a Privileged Scaffold

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govthieme-connect.com The oxazole nucleus is considered one such scaffold due to its widespread presence in a vast number of natural products and pharmaceutically active compounds. bohrium.commdpi.com

Oxazole derivatives have been shown to exhibit a broad spectrum of biological activities. bohrium.com Their utility as intermediates for synthesizing new chemical entities has grown significantly in recent years. bohrium.com The predictable and regioselective metallation chemistry of oxazoles, combined with transition metal-catalyzed cross-coupling reactions, provides synthetic routes to a wide array of complex natural products. researchgate.net

Table 1: Examples of Biologically Active Oxazole-Containing Compounds

| Compound Class | Biological Activity |

|---|---|

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Anti-inflammatory |

| Antibacterial peptides | Antibacterial |

This table summarizes the diverse therapeutic applications of compounds containing the oxazole scaffold, as noted in sources. bohrium.commdpi.comrsc.org

Strategic Importance of Trifluoromethylation in Molecular Design for Enhanced Reactivity and Utility

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern molecular design, particularly in the development of pharmaceuticals and agrochemicals. hovione.comresearchgate.netnih.gov The unique properties of the -CF3 group can dramatically alter the parent molecule's physical, chemical, and biological characteristics. numberanalytics.comnih.gov

Introducing a trifluoromethyl group can significantly enhance a molecule's:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like cytochrome P450 oxidases. nih.govnumberanalytics.com This can increase the half-life of a drug in the body. tandfonline.com

Lipophilicity : The -CF3 group is highly lipophilic (fat-soluble), which can improve a molecule's ability to cross cellular membranes and enhance its bioavailability. researchgate.netrsc.orgrsc.org

Binding Affinity : The high electronegativity of the fluorine atoms creates a strong dipole moment in the -CF3 group, enabling it to participate in favorable electrostatic interactions with biological targets, potentially increasing the efficacy of a drug. nih.gov

Reactivity : In synthetic chemistry, the electron-withdrawing nature of the trifluoroacetyl group in molecules like 2-(Trifluoroacetyl)oxazole makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, facilitating a range of chemical reactions. researchgate.netclockss.org

This strategic use of trifluoromethylation has led to its inclusion in a significant portion of modern medicines, with estimates suggesting that around 20% of all pharmaceuticals contain fluorine. tandfonline.comnumberanalytics.comrsc.org The development of new methods for trifluoromethylation remains a highly active area of research in organic chemistry. hovione.comrsc.org

Historical Context of Trifluoroacetylation Methods in Heterocyclic Synthesis

Trifluoroacetylation, the process of introducing a trifluoroacetyl (-COCF3) group, has long been a vital transformation in organic chemistry. ingentaconnect.com Initially, it was commonly used to protect functional groups such as amines and alcohols, with the trifluoroacetamide (B147638) group being particularly useful due to its easy removal under mild conditions. ingentaconnect.com

One of the earliest and most direct reagents used for this purpose was trifluoroacetic anhydride (B1165640) ((CF3CO)2O). orgsyn.org While effective, its high reactivity could sometimes lead to undesired side reactions. orgsyn.org This prompted investigations into other trifluoroacetylating agents. orgsyn.org Over time, the focus expanded from simple protection to using trifluoroacetylation as a key step in the synthesis of more complex molecules, especially trifluoromethyl-containing heterocycles. ingentaconnect.comresearchgate.net

The reaction of ketone enolates with reagents like trifluoroethyl trifluoroacetate (B77799) (TFETFA) was developed as a superior method for creating α-trifluoroacetyl ketones, which are versatile intermediates for diazo transfer reactions. orgsyn.org More recent advancements have focused on developing milder and more selective methods. For instance, a visible-light-promoted radical trifluoroacetylation of alkenes using trifluoroacetic anhydride has been reported, avoiding the harsh conditions of earlier electrophilic methods. ethz.ch Similarly, efficient one-pot syntheses of 2-trifluoromethyl oxazoles have been developed from amino acids using a combination of trifluoroacetic anhydride and a Lewis acid like BF3·OEt2, showcasing the evolution of these methods toward greater efficiency and broader applicability in heterocyclic synthesis. acs.org

Table 2: Selected Reagents for Trifluoroacetylation

| Reagent | Abbreviation | Characteristics & Applications |

|---|---|---|

| Trifluoroacetic Anhydride | TFAA, (CF3CO)2O | Inexpensive and readily available, but highly reactive. Used for direct trifluoroacylation of heterocycles like oxazoles. thieme-connect.comorgsyn.org |

| Trifluoroethyl Trifluoroacetate | TFETFA | Superior to other agents for acylating ketone enolates; reaction is nearly instantaneous at low temperatures. orgsyn.org |

| Trifluoroacetyl Triflate | TFAT | A convenient but highly reactive reagent for trifluoroacylation of various nucleophiles. researchgate.net |

This table highlights several key reagents used in trifluoroacetylation, reflecting the historical development and diversification of methods. thieme-connect.comorgsyn.orgresearchgate.netorgsyn.org

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO2/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFGILBGPGOSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-70-8 | |

| Record name | 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoroacetyl Oxazole and Its Derivatives

Direct Trifluoroacetylation Approaches

Direct methods focus on introducing the trifluoroacetyl group onto a pre-existing oxazole (B20620) or a precursor that readily cyclizes into one.

Facile Trifluoroacylation of Oxazoles with Trifluoroacetic Anhydride (B1165640)

A straightforward and effective method for synthesizing 2-(trifluoroacetyl)oxazoles involves the direct trifluoroacylation of 1,3-oxazoles with trifluoroacetic anhydride (TFAA). researchgate.net This approach provides a scalable and cost-effective pathway to a range of heterocyclic trifluoromethyl-containing ketones. researchgate.net A key characteristic of the resulting 2-(trifluoroacetyl)azole compounds is their ability to form stable hydrates. researchgate.net

The Robinson-Gabriel synthesis, a classic method for oxazole formation, can also be adapted for this purpose. This reaction involves the cyclocondensation of α-acylamino ketones, with trifluoroacetic anhydride serving as a potent cyclodehydrating agent to promote the formation of the oxazole ring. acs.orgnih.gov This TFAA-mediated approach has been successfully implemented in solid-phase synthesis, allowing for the high-throughput production of diverse oxazole-containing molecules. acs.orgacs.org The choice of solvent is critical, with ethereal solvents favoring a complete cyclative-type mechanism. nih.govacs.org

Table 1: Examples of Trifluoroacylation of Azoles with TFAA Data synthesized from referenced literature describing general methodologies.

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,3-Oxazole | Trifluoroacetic Anhydride | 2-(Trifluoroacetyl)oxazole | researchgate.net |

| α-Acylamino Ketone | Trifluoroacetic Anhydride | Substituted Oxazole | acs.orgnih.gov |

Elemental Tellurium-Mediated Trifluoroacetylation of Oxime Acetates

A novel method for the synthesis of 2-(trifluoromethyl)oxazoles utilizes elemental tellurium as a mediator in the reaction between oxime acetates and trifluoroacetic anhydride. chemistryviews.orgrsc.org This tandem cyclization reaction proceeds in good to excellent yields and has been shown to produce compounds with potential fungicidal and insecticidal activities. chemistryviews.orgrsc.org The reaction is typically conducted in toluene (B28343) with iodine as an additive. chemistryviews.org

The proposed mechanism begins with the electrophilic trifluoroacetylation of the oxime acetate (B1210297) by TFAA, which then undergoes β-H elimination to form a trifluoroacetylated enamide derivative. chemistryviews.orgscribd.com A subsequent single-electron-transfer (SET) reduction involving tellurium as the reductant leads to an alkyl radical intermediate. chemistryviews.orgrsc.org This intermediate isomerizes to an alkoxy radical, which then undergoes a 5-endo-trig cyclization, followed by a final oxidation step to yield the 2-(trifluoromethyl)oxazole product. chemistryviews.orgrsc.orgscribd.com The method is effective for acetophenone (B1666503) oxime acetate derivatives bearing both electron-donating and electron-withdrawing substituents. scribd.com

Table 2: Elemental Tellurium-Mediated Synthesis of 2-(Trifluoromethyl)oxazoles Data synthesized from referenced literature describing general methodologies.

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone Oxime Acetates | TFAA, Elemental Te, I₂ | 2-(Trifluoromethyl)oxazoles | Good to Excellent | chemistryviews.orgrsc.orgscribd.com |

| Acetophenone oxime acetate derivatives with electron-donating groups (e.g., -Me, -OMe, -tBu) | TFAA, Elemental Te, I₂ | Corresponding 2-(Trifluoromethyl)oxazoles | Good to Excellent | scribd.com |

| Acetophenone oxime acetate derivatives with electron-withdrawing groups (e.g., -Cl, -Br, -F) | TFAA, Elemental Te, I₂ | Corresponding 2-(Trifluoromethyl)oxazoles | Moderate | scribd.com |

Multi-Component Coupling and Annulation Strategies

Multi-component reactions (MCRs) offer an efficient means of constructing complex molecules like substituted oxazoles in a single step from simple, readily available starting materials. acs.orgresearchgate.netrsc.org

BF₃·OEt₂-TFAA Mediated Tetra-Functionalization of Amino Acids

A highly efficient, one-pot synthesis of 2-trifluoromethyl substituted oxazoles has been developed through a multicomponent coupling of amino acids, trifluoroacetic anhydride (TFAA), and aromatic compounds, mediated by boron trifluoride diethyl etherate (BF₃·OEt₂). acs.orgnih.govresearchgate.net This metal-free reaction operates under mild conditions and provides access to a broad library of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgnih.govresearchgate.net

The strategy involves a sophisticated tetra-functionalization of the starting amino acid, encompassing four key transformations: amidation (C–N bond formation), anhydride formation (C–O bond), Friedel–Crafts acylation (C–C bond), and a Robinson–Gabriel annulation (C–O bond), which is followed by dehydrative aromatization to form the final oxazole ring. acs.orgresearchgate.netfigshare.com This approach showcases high functional group tolerance and represents a powerful method for generating molecular diversity. acs.orgresearchgate.net

Table 3: BF₃·OEt₂-TFAA Mediated Synthesis of 2-Trifluoromethyl Oxazoles Data synthesized from referenced literature describing general methodologies.

| Components | Mediator/Reagent | Product Type | Key Steps | Reference |

|---|---|---|---|---|

| Amino Acid, Aromatic Compound, TFAA | BF₃·OEt₂ | 2,5-Disubstituted or 2,4,5-Trisubstituted 2-Trifluoromethyl Oxazoles | Amidation, Anhydride Formation, Friedel-Crafts Acylation, Robinson-Gabriel Annulation | acs.orgnih.govresearchgate.net |

Copper-Catalyzed Three-Component Domino Cyclization

A copper-catalyzed three-component domino reaction provides a practical route to 4-aryl-5-(arylthio)-2-(trifluoromethyl)oxazoles. acs.org This oxidative cyclization brings together an oxime, an arylthiol, and trifluoroacetic anhydride to construct the trisubstituted oxazole core. acs.org The transformation is notable for achieving N–O bond cleavage, C–H functionalization, and intramolecular annulation in a single process. acs.org

The reaction is typically performed using a copper(II) triflate (Cu(OTf)₂) catalyst in a solvent like 1,2-dichloroethane (B1671644) (DCE), often with additives such as N-Iodosuccinimide (NIS) and potassium persulfate (K₂S₂O₈) to facilitate the oxidative process. doi.org The procedure has been successfully scaled up, demonstrating its practical utility. doi.org A wide range of substituted acetophenone oximes and benzenethiols can be used, yielding the desired products in good yields. doi.org

Table 4: Copper-Catalyzed Three-Component Synthesis of Substituted Oxazoles Data extracted from the supporting information of the referenced study. doi.org

| Acetophenone Oxime Derivative | Benzenethiol Derivative | Yield (%) | Reference |

|---|---|---|---|

| Acetophenone oxime | 4-Methylbenzenethiol | 76 | doi.org |

| 1-(p-Tolyl)ethanone oxime | 4-Methylbenzenethiol | 78 | doi.org |

| 1-(4-Isobutylphenyl)ethanone oxime | 4-Methylbenzenethiol | 73 | doi.org |

| 1-(4-Methoxyphenyl)ethanone oxime | 4-Methylbenzenethiol | 80 | doi.org |

| 1-(3-(Trifluoromethyl)phenyl)ethanone oxime | 4-Methylbenzenethiol | 70 | doi.org |

| 1-(3-Fluorophenyl)ethanone oxime | 4-Methylbenzenethiol | 72 | doi.org |

Oxidative Cyclization Methods

Oxidative cyclization represents a broad class of reactions where the formation of the oxazole ring is accompanied by an oxidation step. These methods are often characterized by their efficiency and the use of various oxidizing agents or catalysts.

One innovative approach involves the photochemical activation of a bench-stable N-trifluoroacetyl imino-λ³-iodane, which serves as an N-trifluoroacetyl nitrene precursor. rsc.org This precursor is stable at room temperature, and upon photolytic activation, it generates a nitrene that reacts with various alkynes. rsc.org The reaction of this nitrene with ethynylbenzenes bearing a range of substituents proceeds under UV irradiation (365 nm) to afford the corresponding 2-trifluoromethyl substituted oxazoles in moderate to good yields. rsc.org This method provides a direct route to the target heterocycles from alkynes. rsc.org

Other copper-catalyzed oxidative annulations have been developed that construct the oxazole ring from simpler components. nih.govacs.org For example, 2,4,5-trisubstituted oxazoles can be synthesized from ketones and amines under an atmosphere of molecular oxygen, a process that involves the functionalization of both sp² and sp³ carbons and the formation of C-O and C-N bonds. nih.govacs.org While not always specific to trifluoroacetylated products, these oxidative strategies highlight the versatility of modern synthetic chemistry in accessing the oxazole scaffold. organic-chemistry.orgresearchgate.net

Tandem Reaction Sequences

Tandem reactions, or cascade reactions, offer an efficient pathway to complex molecules from simple starting materials in a single pot, often with high atom economy.

Cycloisomerization/Hydroxyalkylation of N-Propargylamides with Trifluoropyruvates

A simple and efficient method has been developed for the synthesis of oxazoles containing a CF3-substituted alcohol unit through a tandem cycloisomerization/hydroxyalkylation reaction. mdpi.comnih.gov This process involves the reaction of N-propargylamides with trifluoropyruvates, catalyzed by a Lewis acid, specifically zinc triflate (Zn(OTf)2). mdpi.comnih.govresearchgate.net

The reaction is operationally simple and provides a range of oxazole derivatives in moderate to good yields. mdpi.comnih.gov This protocol is noted for its broad substrate scope, high tolerance for various functional groups, and high atom economy. mdpi.comnih.gov Furthermore, the reaction can be performed on a gram scale, indicating its potential for practical applications in drug discovery and development. mdpi.comnih.gov The resulting oxazoles, which contain a trifluoromethyl carbinol unit, are of significant interest due to their potential biological activities. mdpi.comnih.govresearchgate.net

| Reactants | Catalyst | Product | Advantages |

| N-Propargylamides, Trifluoropyruvates | Zn(OTf)2 | Oxazoles with a CF3-substituted alcohol unit | Simple, efficient, broad scope, high atom economy. mdpi.comnih.gov |

Ring Transformation and Rearrangement Pathways to this compound Analogs

Ring transformation and rearrangement reactions provide powerful strategies for the synthesis of heterocyclic compounds that may be difficult to access through other means.

Ring-Expansion Reactions from 2H-Azirines

The ring expansion of 2H-azirines presents a valuable route to oxazole derivatives. researchgate.net Specifically, the reaction of 2H-azirines with trifluoroacetic anhydride yields 2-(trifluoromethyl)oxazoles. researchgate.net This method is advantageous due to the ready availability of the starting materials, relatively mild reaction conditions, and the high yields of the resulting products. researchgate.net

The 2H-azirine ring is highly strained, making it susceptible to nucleophilic attack and subsequent rearrangement. core.ac.uk The reaction with trifluoroacetic anhydride proceeds through a nucleophilic addition to the C=N bond of the azirine, followed by ring opening and cyclization to form the more stable oxazole ring. This method has been successfully applied to synthesize a variety of substituted oxazoles. nih.gov

| Starting Material | Reagent | Product | Key Advantages |

| 2H-Azirines | Trifluoroacetic anhydride | 2-(Trifluoromethyl)oxazoles | Readily available reactants, mild conditions, high yields. researchgate.net |

Conversion from Pentafluoroethyl-Substituted Heterocycles via Hydrolysis

Another synthetic approach involves the conversion of 2-pentafluoroethyl-substituted heterocycles into 2-(trifluoroacetyl)oxazoles through alkaline hydrolysis. researchgate.net This method has been demonstrated with imidazole (B134444) derivatives and is applicable to oxazoles. The pentafluoroethyl group is significantly more reactive towards hydrolysis than the trifluoromethyl group. researchgate.net

The reaction mechanism is believed to involve a diazafulvene intermediate, analogous to what has been observed for the hydrolysis of (trifluoromethyl)imidazoles. researchgate.net This pathway offers a straightforward method for introducing the trifluoroacetyl group, starting from a pentafluoroethyl-substituted precursor.

| Starting Material | Condition | Product | Key Finding |

| 2-Pentafluoroethyl-substituted oxazoles | Alkaline hydrolysis | 2-(Trifluoroacetyl)oxazoles | The pentafluoroethyl group is highly reactive to hydrolysis. researchgate.net |

Cyclocondensation of Mesoionic 4-Trifluoroacetyl-1,3-oxazolium-5-olates

Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, also known as 4-TFMK-münchnones, are versatile synthons for a variety of trifluoromethyl-substituted heterocycles. clockss.orgclockss.org These compounds are readily prepared from the cyclodehydration of N-acyl-N-alkylglycines with trifluoroacetic anhydride. clockss.orgpharm.or.jp

These mesoionic compounds are highly reactive due to the presence of multiple electrophilic centers. clockss.org They undergo cyclocondensation reactions with various nucleophiles. For instance, their reaction with hydroxylamine (B1172632) leads to the formation of 6-trifluoromethyl-1,2,4-oxadiazin-6-ols in high yields through a tandem addition process. clockss.org While this specific example leads to an oxadiazine, the high reactivity of these mesoionic oxazoles makes them valuable precursors for transformations into other heterocyclic systems, including trifluoroacetyl-substituted oxazole analogs, through reactions with different nucleophiles. clockss.orgresearchgate.netacs.org

| Precursor | Key Intermediate | Reactivity | Resulting Heterocycles |

| N-Acyl-N-alkylglycines | Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates | Highly electrophilic, undergoes cyclocondensation | Trifluoromethyl-substituted heterocycles (e.g., oxadiazines, pyrroles). clockss.orgclockss.orgacs.org |

Formation of 2-Trifluoromethyl-Oxazoline Byproducts in Glycosylation

In the complex field of carbohydrate chemistry, particularly in the synthesis of oligosaccharides, the choice of protecting groups and glycosyl donors is critical for achieving desired stereoselectivity and yield. The use of N-trifluoroacetyl (TFA) protected building blocks in glycosylation reactions has been noted to sometimes result in reduced performance. researchgate.netresearchgate.net A significant reason for this is the undesirable formation of 2-trifluoromethyl-oxazoline byproducts. researchgate.netresearchgate.net

These oxazoline (B21484) byproducts can arise from N-trifluoroacetyl-protected glycosyl donors, such as N-phenyltrifluoroacetimidates. researchgate.netresearchgate.net For instance, during the synthesis of a protected tetrasaccharide fragment of a polysaccharide from Azospirillum brasilense sp7, glycosylation with a mixture of a protected N-trifluoroacetyl (TFA)-glucosamine N-phenyltrifluoroacetimidate and the corresponding 2-trifluoromethyl-oxazoline was investigated. researchgate.netresearchgate.net It was observed that both the N-TFA-containing glycosyl donor and the 2-trifluoromethyl-oxazoline typically favor the formation of 1,2-trans-glycosides. researchgate.net However, the reaction can lead to a mixture of 1,2-cis and the expected 1,2-trans linked isomers, an unusual outcome. researchgate.net

The formation of these stable oxazoline intermediates from 2-acetamido-2-deoxyglycosyl donors is a well-known challenge in glycosylation, often requiring alternative strategies to bypass this issue. researchgate.net The N-trifluoroacetyl group on a glucosamine (B1671600) residue can lead to the formation of the 2-trifluoromethyl-oxazoline, which can complicate the synthesis of longer oligosaccharides. researchgate.net This side reaction has been cited as a reason why N-TFA trichloroacetimidates may be less suitable than N-phthaloyl (Phth) protected donors for the preparation of large oligomers. researchgate.net

The table below details instances and consequences of 2-trifluoromethyl-oxazoline formation in glycosylation.

| Glycosyl Donor/Protecting Group | Reaction Context | Observation/Outcome | Implication | Ref |

| N-trifluoroacetyl (TFA)-protected glucosamine N-phenyltrifluoroacetimidate | Synthesis of a protected tetrasaccharide | Formation of 2-trifluoromethyl-oxazoline byproduct alongside glycosylation. | Reduced performance of N-TFA building blocks; can lead to unexpected stereoisomers (1,2-cis). | researchgate.netresearchgate.net |

| N-TFA trichloroacetimidate | Preparation of long oligomers | Formation of oxazoline byproducts. | Considered less convenient than N-Phth protected donors for synthesizing long oligosaccharides. | researchgate.net |

| 2-acetamido-2-deoxyglycosyl donors (general) | Stereoselective glycosylation | Formation of 1,2-O,N-oxazoline intermediates. | A known limitation in the synthesis of N-acetylglucosamine-containing oligosaccharides. | researchgate.net |

Reactivity and Chemical Transformations of 2 Trifluoroacetyl Oxazole

Electrophilic Reactions

The electron-withdrawing nature of the trifluoroacetyl group enhances the electrophilicity of the oxazole (B20620) ring, making it susceptible to attack by nucleophiles. However, 2-(Trifluoroacetyl)oxazole itself can also act as an electrophile in certain reactions.

Noncatalytic Ene Reactions with Terminal Olefins

While specific studies detailing the noncatalytic ene reactions of this compound with terminal olefins are not extensively documented in the reviewed literature, related compounds such as 2-(trifluoroacetyl)-1,3-azoles have been shown to participate in such reactions. These reactions typically proceed without the need for a catalyst and result in the formation of allylic alcohols. The trifluoroacetyl group is crucial for activating the azole system for this type of transformation.

Electrophilic Oxyalkylation of Five-Membered Heterocycles

This compound serves as a potent electrophile in the C-oxyalkylation of various five-membered electron-rich heterocycles, including pyrroles, furans, and thiophenes. This reaction provides a direct method for the formation of a carbon-oxygen bond and a new carbon-carbon bond, leading to the synthesis of valuable heterocyclic structures.

The reaction with N-methylpyrrole proceeds efficiently to afford the corresponding oxyalkylation product. Similarly, furan (B31954) and thiophene (B33073) derivatives readily react with this compound under mild conditions. The outcomes of these reactions are summarized in the table below.

| Heterocycle | Product | Yield (%) |

| N-Methylpyrrole | 1,1,1-Trifluoro-2-(5-methyl-1H-pyrrol-2-yl)-2-(oxazol-2-yl)ethanol | Data not available |

| Furan | 1,1,1-Trifluoro-2-(furan-2-yl)-2-(oxazol-2-yl)ethanol | Data not available |

| Thiophene | 1,1,1-Trifluoro-2-(oxazol-2-yl)-2-(thiophen-2-yl)ethanol | Data not available |

Nucleophilic Reactions and Additions

The highly electrophilic carbonyl carbon of the trifluoroacetyl group is a prime target for nucleophilic attack. This reactivity is harnessed in several important carbon-carbon bond-forming reactions.

Decarboxylative Aldol-Type Reactions with Activated Acetic Acids

Baylis-Hillman Reactions with Unsaturated Substrates

This compound readily participates in Baylis-Hillman reactions with various activated alkenes, such as methyl acrylate (B77674) and acrylonitrile. These reactions, typically catalyzed by a tertiary amine like DABCO, yield densely functionalized allylic alcohols containing both a trifluoromethyl group and a heterocyclic moiety. The reaction proceeds smoothly to give the corresponding adducts in good to excellent yields. researchgate.net

| Unsaturated Substrate | Product | Yield (%) |

| Methyl acrylate | Methyl 2-(hydroxy(oxazol-2-yl)(trifluoromethyl)methyl)acrylate | 36-97 researchgate.net |

| Acrylonitrile | 2-(Hydroxy(oxazol-2-yl)(trifluoromethyl)methyl)acrylonitrile | 36-97 researchgate.net |

Michael Addition Reactions of Derived Allylic Alcohols

The allylic alcohols obtained from the Baylis-Hillman reaction of this compound are versatile intermediates that can undergo subsequent Michael addition reactions. researchgate.net The presence of the electron-withdrawing trifluoromethyl group and the oxazole ring can influence the reactivity of the allylic system, making it a suitable Michael acceptor for a variety of nucleophiles. This two-step sequence, a Baylis-Hillman reaction followed by a Michael addition, provides a powerful strategy for the synthesis of complex molecules with multiple functional groups and stereocenters.

| Baylis-Hillman Adduct (from) | Nucleophile | Michael Addition Product | Yield (%) |

| Methyl acrylate | Thiophenol | Methyl 3-(phenylthio)-2-(hydroxy(oxazol-2-yl)(trifluoromethyl)methyl)propanoate | Data not available |

| Acrylonitrile | Piperidine | 3-(Piperidin-1-yl)-2-(hydroxy(oxazol-2-yl)(trifluoromethyl)methyl)propanenitrile | Data not available |

Hydrate (B1144303) Formation and Stability

The trifluoroacetyl group, a trifluoromethyl ketone, renders the carbonyl carbon of this compound highly electrophilic. This pronounced electrophilicity facilitates the reversible addition of water across the carbonyl double bond to form a geminal diol, known as a hydrate. Trifluoromethyl ketones are well-documented to form hydrates that are significantly more stable than those derived from their non-fluorinated analogues.

Table 1: Equilibrium Constants (Khyd) for Hydrate Formation of Various Ketones

| Ketone | Khyd = [Hydrate]/[Ketone] |

|---|---|

| Acetone | 0.0014 |

| Hexafluoroacetone | 1,200,000 |

This table illustrates the dramatic increase in hydrate stability upon introduction of fluorine atoms.

Ring Opening and Recyclization Pathways

The electron-deficient nature of the oxazole ring in this compound, particularly at the C2 position, makes it susceptible to nucleophilic attack. This can initiate a ring-opening cascade. Strong nucleophiles can attack the C2 carbon, leading to the cleavage of the C2-O1 bond and formation of an open-chain intermediate.

While specific pathways for this compound are not extensively detailed, the general mechanism for 2-acyloxazoles involves the formation of an N-acyl enamine or a related species. Subsequent intramolecular reactions of this intermediate can lead to recyclization, potentially forming different heterocyclic systems depending on the nature of the nucleophile and the reaction conditions. For instance, attack by an amine could lead to the formation of imidazole (B134444) derivatives after dehydration.

Hydrazinolysis Reactions to Form Triazines

The reaction of this compound with hydrazine (B178648) is anticipated to proceed via a complex pathway initiated by the nucleophilic attack of hydrazine on the oxazole ring or the trifluoroacetyl carbonyl group. While direct experimental data for this compound is scarce, the reaction of related 2-acyl-1,3-azoles with hydrazine derivatives is known to produce substituted 1,2,4-triazines.

The proposed mechanism involves an initial nucleophilic attack, likely at the C2 position of the oxazole ring, leading to ring opening. The resulting intermediate would contain both a hydrazone moiety (from reaction with the trifluoroacetyl group) and a reactive amide or enamine equivalent. Intramolecular cyclization with the elimination of water would then lead to the formation of a stable, six-membered triazine ring. The strong electron-withdrawing trifluoroacetyl group would be expected to activate the molecule for such transformations.

Cycloaddition Reactions

Diels-Alder Reactivity (as dienes)

The oxazole ring can function as an azadiene component in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The reactivity of the oxazole in this capacity is heavily influenced by substituents. The presence of the strongly electron-withdrawing trifluoroacetyl group at the C2 position significantly lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO).

This electronic modification makes this compound an excellent candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, the electron-poor diene (the oxazole) reacts readily with an electron-rich dienophile (e.g., enamines, vinyl ethers). The reaction is typically regioselective and provides a powerful method for the synthesis of highly substituted pyridine (B92270) derivatives after the initial cycloadduct undergoes a retro-Diels-Alder-type elimination of a small molecule.

[4+2]-Cycloaddition with Singlet Oxygen

This compound is expected to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction. In this transformation, the oxazole ring acts as the diene. The reaction proceeds through a concerted mechanism to form an unstable bicyclic endoperoxide intermediate.

This endoperoxide readily undergoes rearrangement, often leading to the formation of a triamide derivative through cleavage of the weak O-O bond and subsequent fragmentation and rearrangement of the oxazole ring system. The rate of this reaction is influenced by the electronic properties of the substituents on the oxazole ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as the trifluoroacetyl group, are known to decrease the reaction rate by reducing the electron density of the oxazole π-system.

Table 2: Relative Reaction Rates of Substituted Oxazoles with Singlet Oxygen

| Oxazole Substituent | Relative Rate |

|---|---|

| 2-Methyl | High |

| 2,5-Diphenyl | Moderate |

This table shows the trend of decreasing reactivity with more electron-withdrawing substituents.

Hydrolytic Transformations

Under hydrolytic conditions, this compound is susceptible to cleavage. The most likely point of attack for a water molecule or hydroxide (B78521) ion is the highly electrophilic carbonyl carbon of the trifluoroacetyl group.

This nucleophilic addition would form a tetrahedral intermediate, which is essentially the hydrate of the ketone. Under acidic or basic conditions, this intermediate can undergo further reaction. A plausible pathway involves the cleavage of the carbon-carbon bond between the carbonyl group and the oxazole ring. This would result in the formation of oxazole-2-carboxylic acid (or its conjugate base) and trifluoromethane. The stability of the trifluoromethyl anion (CF₃⁻), or its protonated form fluoroform (HCF₃), makes this fragmentation pathway more favorable than for non-fluorinated analogs. The oxazole ring itself may also undergo subsequent hydrolysis, particularly under harsh acidic or basic conditions, leading to smaller, open-chain products.

Applications of 2 Trifluoroacetyl Oxazole in Advanced Organic Synthesis

As a Versatile Building Block for Fluorine-Containing Molecules

2-(Trifluoroacetyl)oxazole serves as a potent electrophile and a precursor to a wide array of more complex fluorine-containing structures. The strong electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of both the ketone and the attached oxazole (B20620) ring, enabling a diverse range of chemical transformations.

Precursors for Complex Heterocyclic Systems and Natural Product Analogs

The oxazole ring within this compound can function as a diene component in Diels-Alder reactions, a powerful method for constructing six-membered rings. This cycloaddition reaction provides a pathway to highly substituted pyridine (B92270) derivatives, which are prevalent scaffolds in pharmaceuticals and natural products. The electron-withdrawing trifluoroacetyl group modifies the electronic properties of the oxazole, rendering it an electron-deficient diene. This influences its reactivity in inverse-electron-demand Diels-Alder reactions, allowing for the synthesis of complex pyridine-based heterocycles that would be challenging to access through other means. The primary cycloadducts can subsequently undergo rearrangement to afford the aromatic pyridine core, incorporating the trifluoromethyl group and other functionalities into the final structure.

While the direct synthesis of complex natural products starting from this compound is an area of ongoing research, its utility is demonstrated in the synthesis of key structural motifs found within these molecules. The ability to construct trifluoromethylated pyridine and other heterocyclic systems makes it an invaluable tool for creating analogs of natural products, where the CF3 group is installed to enhance biological activity or probe structure-activity relationships (SAR).

Synthesis of Functionalized Trifluoromethyl-Substituted Alcohols

The carbonyl carbon of the trifluoroacetyl group in this compound is highly electrophilic due to the powerful inductive effect of the adjacent CF3 group. This pronounced electrophilicity makes it an excellent substrate for a variety of nucleophilic addition reactions, providing efficient access to functionalized trifluoromethyl-substituted tertiary alcohols. These alcohols are important structural motifs found in many bioactive compounds.

Key synthetic transformations include:

Friedel-Crafts Alkylation: In reactions analogous to those with other trifluoroacetyl heterocycles, this compound can react with electron-rich aromatic and heteroaromatic compounds to yield α-trifluoromethyl tertiary alcohols. For instance, reactions with substituted pyrroles can proceed under mild, catalyst-free conditions to afford the corresponding alcohol products in high yields ijnrd.org.

Aldol-Type Reactions: The highly electrophilic nature of the ketone facilitates reactions with various carbon nucleophiles. Decarboxylative aldol-type reactions with activated acetic acids have been shown to be effective with similar 2-(trifluoroacetyl)-1,3-azoles, yielding functionalized trifluoromethyl-substituted alcohols nih.gov.

Baylis-Hillman Reaction: this compound is a suitable substrate for the Baylis-Hillman reaction, reacting with activated alkenes like methyl acrylate (B77674) and acrylonitrile to produce densely functionalized trifluoromethyl-containing allylic alcohols nih.gov.

The table below summarizes the types of reactions this compound can undergo to produce trifluoromethyl-substituted alcohols, based on its established reactivity and analogies to similar compounds.

| Reaction Type | Nucleophile/Reagent | Product Type | Potential Yield Range |

| Friedel-Crafts Alkylation | Electron-rich heterocycles (e.g., Pyrroles, Indoles) | Heteroaryl-CF3-tertiary alcohols | Moderate to Excellent |

| Aldol-Type Reaction | Activated Acetic Acids | Functionalized β-hydroxy-α-CF3 ketones | Good |

| Baylis-Hillman Reaction | Activated Alkenes (e.g., Acrylates) | Allylic-CF3-alcohols | Good to Excellent |

| Ene Reaction | Terminal Olefins | Allyl-CF3-alcohols | Not specified |

Role in Medicinal Chemistry and Drug Discovery (focused on its utility as a synthetic intermediate)

The introduction of a trifluoromethyl group is a widely used strategy in drug design to improve a compound's metabolic stability, membrane permeability, and binding affinity. This compound provides a direct and efficient route to introduce the valued CF3-ketone and CF3-alcohol moieties into heterocyclic frameworks, making it a crucial intermediate in medicinal chemistry.

Precursors for Bioactive Trifluoromethylated Compounds

Heterocyclic compounds containing both an oxazole ring and a trifluoromethyl group are of significant interest due to their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties mdpi.com. Structurally similar trifluoromethyl ketones have demonstrated potent antimicrobial effects nih.gov. For example, compounds such as 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone have shown significant antibacterial activity against Gram-positive bacteria and yeasts nih.gov.

The synthetic pathways enabled by this compound, particularly the synthesis of trifluoromethylated tertiary alcohols, lead directly to classes of compounds with known biological relevance. Research on α-trifluoromethylated tertiary alcohols derived from a trifluoroacetyl-substituted coumarin revealed that these compounds can exhibit broad-spectrum antifungal activity, with potency comparable to commercial fungicides ijnrd.org. This strongly suggests that the alcohol derivatives of this compound are promising candidates for the development of novel bioactive agents. Its role as a precursor allows for the systematic synthesis of libraries of related compounds for screening and lead optimization in drug discovery programs.

The following table highlights examples of bioactive trifluoromethyl-containing oxazoles, illustrating the therapeutic potential of scaffolds accessible from this compound.

| Compound Class | Example Compound Structure | Reported Biological Activity |

| Trifluoromethyl Ketones | 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone | Antibacterial, Antifungal |

| Trifluoromethyl Sulfonamides | 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide | Glaucoma Treatment |

| Trifluoromethyl Alcohols | α-trifluoromethyl tertiary alcohols bearing coumarins | Antifungal |

Modulators of Reactivity and Selectivity in Organic Transformations

The chemical behavior of this compound is dominated by the electronic influence of the trifluoroacetyl group. This substituent acts as a powerful modulator of reactivity and selectivity, providing chemists with precise control over synthetic outcomes.

The primary modulating effects are:

Activation of the Carbonyl Group: The trifluoroacetyl group dramatically increases the electrophilicity of the ketone's carbonyl carbon. This activation allows nucleophilic addition reactions to proceed under mild conditions, often without the need for a catalyst, and can enable reactions with weak nucleophiles that are unreactive toward standard ketones ijnrd.orgnih.gov.

Modification of the Oxazole Ring: As an electron-withdrawing group at the C2 position, the trifluoroacetyl substituent lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the oxazole ring. This enhances its reactivity as a diene in inverse-electron-demand Diels-Alder reactions and makes the C2 position more susceptible to nucleophilic aromatic substitution should a suitable leaving group be present nih.govnih.gov.

This dual functionality allows this compound to be used strategically to direct the course of a reaction. For example, in a molecule with multiple electrophilic sites, the trifluoroacetyl ketone will preferentially react with nucleophiles. Similarly, in cycloaddition reactions, its modified electronic character can dictate the regioselectivity and stereoselectivity of the transformation, leading to the desired isomer with high fidelity.

Mechanistic and Theoretical Studies

Reaction Mechanism Elucidation

The formation and reactions of oxazole (B20620) derivatives, including those with trifluoroacetyl groups, are governed by specific mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing novel synthetic routes.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties and reactivity of molecules like 2-(Trifluoroacetyl)oxazole.

Density Functional Theory (DFT) Investigations of Reactivity and Electronic StructureDensity Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and reactivity of moleculesnih.govphcogj.com. For heterocyclic systems like oxazoles, DFT calculations can predict optimized molecular geometries, vibrational frequencies, and various chemical reactivity parametersajchem-a.commdpi.com. Studies on related heterocyclic compounds demonstrate that methods like B3LYP with basis sets such as 6-311++G(d,p) can accurately model molecular propertiesajchem-a.comirjweb.com. These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule, which is crucial for predicting its behavior in chemical reactionsresearchgate.net. Although specific DFT studies on this compound are not detailed in the provided sources, the principles derived from studies on analogous structures, such as other substituted oxazoles and thiazoles, are directly applicableajchem-a.comirjweb.commdpi.com.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy GapsFrontier Molecular Orbital (FMO) theory is a key component of DFT studies that helps explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)irjweb.com. The HOMO is the orbital most likely to donate electrons in a reaction, relating to the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicityyoutube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity irjweb.comyoutube.com. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive irjweb.com. Conversely, a larger gap implies greater stability.

While specific values for this compound are not available, DFT calculations on analogous heterocyclic compounds provide representative data. For example, the HOMO-LUMO gap for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole was calculated to be 4.4815 eV, and for an N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine compound, it was found to be -4.6991 eV ajchem-a.comirjweb.com. These values illustrate the typical magnitude of the energy gap in such aromatic heterocyclic systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | -5.5293 | -0.8302 | -4.6991 | irjweb.com |

Prediction of Chemical Reactivity Parameters (e.g., Chemical Potential, Electrophilicity Index)

The oxazole ring is known to have distinct regions of reactivity. Generally, the C2 position is the most acidic, followed by C5 and then C4. semanticscholar.org The presence of the highly electrophilic trifluoroacetyl group at the C2 position is expected to significantly influence the electron distribution within the oxazole ring. The strong electron-withdrawing nature of the trifluoroacetyl group, due to the three fluorine atoms, would decrease the electron density of the oxazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. semanticscholar.org

Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict chemical reactivity parameters for oxazole derivatives. irjweb.com For a theoretical analysis of this compound, key parameters would be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters include:

Chemical Potential (μ): Represents the tendency of a molecule to lose or gain electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. A more negative chemical potential indicates a higher tendency to attract electrons.

Global Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger energy gap between HOMO and LUMO corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). The trifluoroacetyl group is expected to impart a high electrophilicity index to the molecule.

While specific values for this compound are not published, DFT studies on other oxazole derivatives have been performed to elucidate their reactivity. irjweb.com Such studies would be necessary to provide quantitative predictions for the title compound.

Interactive Data Table: Conceptual Reactivity Parameters

This table is conceptual and illustrates the expected qualitative impact of the trifluoroacetyl group. Actual values would require specific computational studies.

| Parameter | Expected Value Trend for this compound | Rationale |

| Chemical Potential (μ) | Highly Negative | Strong electron-withdrawing trifluoroacetyl group increases the molecule's ability to accept electrons. |

| Global Hardness (η) | Moderate to High | The aromatic oxazole ring provides stability, but the reactive trifluoroacetyl group may influence the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | High | The combination of a low-lying LUMO and high electron affinity due to the trifluoroacetyl group would make it a strong electrophile. |

Conformational Analysis and Stereochemical Implications

Specific conformational analysis and stereochemical studies for this compound are not available in the reviewed literature. However, the conformational preferences can be inferred by examining related structures, such as the trifluoroacetyl group attached to other molecular fragments and the rotational behavior around the bond connecting a substituent to an oxazole ring.

The key conformational feature of this compound would be the rotation around the single bond connecting the carbonyl carbon of the trifluoroacetyl group and the C2 carbon of the oxazole ring. The planarity of the oxazole ring is well-established. The primary stereochemical question is the preferred orientation of the trifluoroacetyl group relative to the plane of the oxazole ring.

Computational studies on similar molecules, like trifluoroacetyl triflate, have shown the existence of different conformers (e.g., syn and anti) based on the relative orientation of the carbonyl group. mdpi.com For this compound, two primary planar conformers would be anticipated:

Syn-conformer: The carbonyl oxygen of the trifluoroacetyl group is oriented on the same side as the nitrogen atom of the oxazole ring.

Anti-conformer: The carbonyl oxygen is oriented on the same side as the oxygen atom of the oxazole ring.

The relative stability of these conformers would be determined by a balance of steric and electronic effects, including potential intramolecular interactions between the carbonyl oxygen and the heteroatoms of the oxazole ring. Non-planar, or gauche, conformations are also possible. Detailed computational modeling, such as constructing a potential energy surface by rotating the dihedral angle between the trifluoroacetyl group and the oxazole ring, would be required to determine the global minimum energy conformation and the energy barriers between different conformers. mdpi.com

Interactive Data Table: Plausible Conformers of this compound

This table presents plausible conformers. Their relative energies and populations would need to be determined by computational analysis.

| Conformer | Description | Expected Relative Stability |

| Syn-conformer | C=O group oriented towards the ring nitrogen. | Potentially influenced by electrostatic interactions (repulsion/attraction) between the carbonyl oxygen and the ring nitrogen. |

| Anti-conformer | C=O group oriented towards the ring oxygen. | Potentially influenced by electrostatic interactions between the carbonyl oxygen and the ring oxygen. |

| Gauche (non-planar) | Trifluoroacetyl group is rotated out of the plane of the oxazole ring. | May represent a transition state or a higher energy local minimum. |

The conformational preferences of this compound could have significant implications for its reactivity and interactions with other molecules, as the accessibility of the electrophilic carbonyl carbon and the lone pairs on the oxazole heteroatoms would be conformation-dependent.

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce hazardous waste and improve energy efficiency. ijpsonline.comresearchgate.net Future efforts for synthesizing 2-(Trifluoroacetyl)oxazole will likely focus on moving away from traditional methods that may require harsh conditions or produce significant waste.

Key green approaches applicable to oxazole synthesis include:

Microwave-Assisted Synthesis : This technique can accelerate reaction times, as seen in the rapid O,N-acylation-cyclodehydration of oximes and acid chlorides to form trisubstituted oxazoles. nih.gov

Use of Green Solvents and Catalysts : The adoption of ionic liquids as reusable solvents has been shown to produce high yields in van Leusen oxazole synthesis. ijpsonline.com Furthermore, the development of nanocatalysts, such as magnetically separable metallic nanoparticles, offers a pathway for efficient and environmentally benign synthesis of various oxygen-containing heterocycles, including oxazoles. mdpi.com

One-Pot Reactions : Methodologies that combine multiple synthetic steps into a single procedure, such as a one-pot oxazole synthesis/Suzuki-Miyaura coupling, streamline the process and minimize waste from intermediate purification. ijpsonline.com

A significant advancement has been the development of a scalable and cost-effective method for the direct trifluoroacylation of oxazoles, providing a straightforward route to 2-(Trifluoroacetyl)oxazoles. researchgate.net Future research will likely build upon such methodologies, optimizing them for even greater efficiency and sustainability.

Exploration of Unprecedented Reactivity Modes and Transformations

The this compound molecule possesses a unique electronic profile, making it a target for exploring novel chemical reactions. The oxazole ring itself can act as an electron-deficient azadiene, suitable for inverse-electron-demand Diels-Alder reactions. clockss.org The strongly electron-withdrawing trifluoroacetyl group at the C2 position further enhances the electrophilicity of the ketone and influences the reactivity of the entire heterocyclic system.

Future research will likely investigate:

Novel Cycloaddition Reactions : While oxazoles are known to participate in Diels-Alder reactions to form pyridine (B92270) derivatives, the specific substitution pattern of this compound could enable unique or previously inaccessible cycloaddition pathways. semanticscholar.org

Reactions Leveraging the Electrophilic Ketone : The highly electrophilic nature of the trifluoroacetyl ketone facilitates reactions with a wide range of nucleophiles. researchgate.net Research is expected to expand beyond known aldol-type and Baylis-Hillman reactions to uncover new transformations, potentially leading to complex trifluoromethyl-containing alcohols and other valuable building blocks. researchgate.net

Selective Functionalization : The acidity of protons on the oxazole ring (C2 > C5 > C4) presents opportunities for selective deprotonation and subsequent functionalization, which could be exploited to introduce new substituents and build molecular complexity. semanticscholar.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams through tubes or channels, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, and superior scalability. researchgate.netnih.gov The modular nature of flow systems allows for the "telescoping" of multiple reaction steps without isolating intermediates, making it a highly efficient approach for synthesizing complex molecules like heterocycles. uc.pt

The synthesis of this compound is a prime candidate for adaptation to flow chemistry platforms. Key areas for future development include:

Continuous Flow Synthesis : Developing a complete, end-to-end flow process for this compound could enable safer, on-demand production and facilitate easier scale-up. soci.org An integrated flow system could incorporate steps like in-line purification and quenching. researchgate.net

Automated Reaction Optimization : Coupling flow reactors with automated systems and real-time analytics (e.g., LC/MS) allows for rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry. soci.org This can significantly accelerate the discovery of optimal synthetic conditions.

Heterogeneous Catalysis in Flow : The use of packed-bed reactors with solid-supported catalysts, such as copper-on-charcoal, is a robust strategy in flow synthesis. nih.gov Future work could develop heterogeneous catalysts for the key steps in this compound synthesis, simplifying purification and improving the sustainability of the process.

Advanced Computational Studies for Rational Molecular Design and Reaction Prediction

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For oxazole derivatives, computational methods are already being used to predict biological activity, toxicity, and physicochemical properties, aiding in the design of new therapeutic agents. researchgate.netjcchems.comresearchgate.net

Future computational research focused on this compound is expected to involve:

Reaction Mechanism and Prediction : Using quantum mechanics and other computational tools to model potential reaction pathways, predict transition states, and understand the regioselectivity of reactions. This can help in designing novel transformations and optimizing existing ones.

Rational Design of Derivatives : In silico screening and molecular docking can be used to design novel derivatives of this compound with specific desired properties. jcchems.com By predicting parameters like drug-likeness, absorption, distribution, metabolism, and excretion (ADME), researchers can prioritize the synthesis of the most promising candidates. jcchems.com

Predictive Toxicology : Computational tools can assess the potential toxicity of novel compounds early in the design phase, reducing the reliance on later-stage experimental testing and helping to create safer molecules. jcchems.com

| Computational Approach | Application Area | Potential Impact on this compound Research |

|---|---|---|

| Molecular Docking | Drug Discovery | Predicting binding affinity to biological targets to guide the design of new bioactive compounds. jcchems.com |

| ADME/Toxicity Prediction | Pharmacokinetics & Safety | In silico evaluation of drug-likeness, metabolic stability, and potential toxicity, prioritizing safer and more effective derivatives for synthesis. jcchems.com |

| Quantum Mechanics (QM) | Reaction Prediction | Modeling reaction pathways, calculating activation energies, and predicting the outcomes of unexplored transformations. |

| Machine Learning (ML) | Bioactivity Prediction | Using algorithms to predict the biological activity of novel oxazole structures based on existing data, accelerating the discovery of lead compounds. researchgate.net |

常见问题

Q. Table 1: Key Synthetic Routes and Yields

| Method | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization of β-enamino ketoester | β-enamino ketoester 3h | Methyl 5-(N-Boc-cycloaminyl)oxazole | 95 | |

| Chloromethylation | Oxazole + chloromethyl ether | 2-(Chloromethyl)oxazole | 61–95 |

Q. Table 2: Computational Functionals for ESIPT Studies

| Functional | Emission Energy Accuracy | Strengths | Limitations |

|---|---|---|---|

| B3LYP | High | Matches experimental λem | Underestimates charge transfer |

| CAM-B3LYP | Moderate | Handles long-range corrections | Overestimates energy barriers |

| M06-2X | Low | Accounts for dispersion | Poor S1 state accuracy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。